1-(4-methylbenzoyl)-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine
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Overview
Description
1-(4-Methylbenzoyl)-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, but this particular compound has unique structural features that make it interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylbenzoyl)-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzoyl chloride with 2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylbenzoyl)-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene rings, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromine in the presence of iron(III) bromide as a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced benzodiazepine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(4-Methylbenzoyl)-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(4-methylbenzoyl)-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. This interaction can modulate neurotransmitter release and influence various physiological processes. The compound’s structure allows it to fit into the receptor binding sites, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar psychoactive properties.
Lorazepam: Known for its anxiolytic effects.
Clonazepam: Used for its anticonvulsant properties.
Uniqueness
1-(4-Methylbenzoyl)-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other benzodiazepines. Its methylbenzoyl group and diphenyl substitution provide unique binding affinities and selectivity for molecular targets .
Properties
Molecular Formula |
C29H24N2O |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(2,4-diphenyl-2,3-dihydro-1,5-benzodiazepin-1-yl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C29H24N2O/c1-21-16-18-24(19-17-21)29(32)31-27-15-9-8-14-25(27)30-26(22-10-4-2-5-11-22)20-28(31)23-12-6-3-7-13-23/h2-19,28H,20H2,1H3 |
InChI Key |
YDDIEUHUFWSALF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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